6-Hydroxyindeno(1,2,3-c,d)pyrene
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Overview
Description
6-Hydroxyindeno(1,2,3-c,d)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are organic compounds composed of multiple aromatic rings. These compounds are known for their persistence in the environment and potential health hazards. This compound is particularly notable due to its hydroxyl group, which can influence its chemical behavior and biological interactions .
Preparation Methods
The synthesis of 6-Hydroxyindeno(1,2,3-c,d)pyrene typically involves the hydroxylation of indeno(1,2,3-c,d)pyrene. This can be achieved through various chemical reactions, including:
Hydroxylation Reactions: Utilizing hydroxylating agents such as cytochrome P450 monooxygenases or ring-hydroxylating oxygenases.
Industrial Production: Large-scale production methods often involve the use of microbial strains capable of degrading high-molecular-weight PAHs, such as Rhodococcus aetherivorans.
Chemical Reactions Analysis
6-Hydroxyindeno(1,2,3-c,d)pyrene undergoes several types of chemical reactions:
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions: Typical reagents include hydroxylating enzymes and oxidizing agents.
Major Products: The primary products of these reactions include various hydroxylated and oxidized derivatives, which can have distinct chemical and biological properties.
Scientific Research Applications
6-Hydroxyindeno(1,2,3-c,d)pyrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxyindeno(1,2,3-c,d)pyrene involves several molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes such as cytochrome P450 monooxygenases, which catalyze its hydroxylation and subsequent metabolic transformations.
Pathways Involved: The primary pathway involves the initial hydroxylation of the aromatic rings, followed by further oxidation and conjugation reactions.
Comparison with Similar Compounds
6-Hydroxyindeno(1,2,3-c,d)pyrene can be compared with other similar PAH derivatives:
Indeno(1,2,3-c,d)pyrene: The parent compound, which lacks the hydroxyl group, is less reactive in hydroxylation reactions but shares similar environmental persistence and toxicity.
Benzo[a]pyrene: Another well-known PAH, which is structurally similar but has different metabolic pathways and biological effects.
Benzo[j]fluoranthene: This compound also undergoes hydroxylation and oxidation reactions, but its degradation products and biological interactions differ from those of this compound.
Properties
CAS No. |
99520-67-9 |
---|---|
Molecular Formula |
C22H12O |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaen-22-ol |
InChI |
InChI=1S/C22H12O/c23-22-17-7-3-4-12-8-9-13-10-11-16-14-5-1-2-6-15(14)21(22)20(16)19(13)18(12)17/h1-11,23H |
InChI Key |
ZDFADKWBHKVUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C5=CC=CC6=C5C4=C(C=C6)C=C3)O |
Origin of Product |
United States |
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